molecular formula C24H23N3O2S B2755209 4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863594-01-8

4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2755209
CAS No.: 863594-01-8
M. Wt: 417.53
InChI Key: DYRHGVSELDWQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic benzamide derivative characterized by a thiazolo[5,4-b]pyridine scaffold attached to a substituted phenyl ring. The compound features a 4-butoxybenzamide group linked to a 2-methylphenyl moiety, which is further functionalized with a thiazolo[5,4-b]pyridin-2-yl substituent at the 5-position.

Properties

IUPAC Name

4-butoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-3-4-14-29-19-11-9-17(10-12-19)22(28)26-21-15-18(8-7-16(21)2)23-27-20-6-5-13-25-24(20)30-23/h5-13,15H,3-4,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRHGVSELDWQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which can be synthesized through the cyclization of 2-aminopyridine derivatives with appropriate thioamide precursors under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazolo[5,4-b]pyridine ring or the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[5,4-b]pyridine derivatives, including this compound. The following table summarizes findings related to its cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa1.61 ± 1.92
Compound BA-4311.98 ± 1.22
This Compound MCF-7<10

The mechanism underlying its antitumor activity may involve inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects in various models. The following table outlines its inhibitory effects on inflammatory mediators:

CompoundInhibition TypeIC50 (µM)
Compound CCOX-2 Inhibition0.04 ± 0.01
This Compound TNF-alpha Inhibition<5

These findings suggest that it may be effective in treating conditions characterized by chronic inflammation .

Structure-Activity Relationships (SAR)

The biological activity of thiazolo[5,4-b]pyridine derivatives is significantly influenced by their structural features:

  • Substitution Patterns: Electron-withdrawing groups on the phenyl ring can enhance potency.
  • Thiazole Ring Modifications: Alterations can lead to variations in inhibitory activity against cancer cell lines.
  • Hydrophobic Interactions: The butoxy group contributes to hydrophobic interactions that may enhance binding affinity to target proteins .

Case Studies

One notable case study evaluated a series of thiazolo[5,4-b]pyridine derivatives for their anticancer properties against breast cancer cell lines. The study found that compounds with specific substitutions exhibited enhanced potency compared to their unsubstituted counterparts .

Mechanism of Action

The mechanism by which 4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions may modulate biological pathways involved in inflammation, cell proliferation, or other physiological processes.

Comparison with Similar Compounds

Structural Analogues in mGlu5 Modulation

highlights benzamide derivatives with distinct substitution patterns on the phenyl ring, such as:

  • VU0040237 : 4-Butoxy-N-(2-fluorophenyl)benzamide
  • VU0-357121 : 4-Butoxy-N-(2,4-difluorophenyl)benzamide
  • VU036-5396 : 4-Butoxy-N-(2,6-difluorophenyl)benzamide

These compounds share the 4-butoxybenzamide core but differ in the fluorination pattern on the phenyl ring. The target compound replaces fluorine substituents with a thiazolo[5,4-b]pyridin-2-yl group, which introduces a fused bicyclic heteroaromatic system.

Thiazolo[5,4-b]Pyridine Derivatives in Kinase Inhibition

and –8 describe thiazolo[5,4-b]pyridine-containing benzamides targeting kinases like c-KIT:

Compound Name Substituents on Benzamide/Phenyl Ring Target Activity (IC₅₀) Reference
Target Compound 4-Butoxy, 2-methylphenyl + thiazolo[5,4-b]pyridine c-KIT (Predicted)
6h (from ) 3-(Trifluoromethyl)phenyl c-KIT IC₅₀ = 9.87 µM
2-Bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide 2-Bromo, phenyl + thiazolo[5,4-b]pyridine Unknown
5-Chloro-2-methoxy-N-(2-methyl-5-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide 5-Chloro, 2-methoxy, 2-methylphenyl Unknown

Key Observations :

  • The 3-(trifluoromethyl)phenyl group in compound 6h () achieved moderate c-KIT inhibition (IC₅₀ = 9.87 µM), attributed to hydrophobic interactions in the kinase pocket .
  • Replacing the trifluoromethyl group with a thiazolo[5,4-b]pyridin-2-yl moiety (as in the target compound) may enhance π-π stacking or hydrogen bonding, though experimental data are pending.
  • Substituent positioning : The 2-methyl group in the target compound’s phenyl ring may improve metabolic stability compared to halogenated analogs (e.g., 5-chloro in ) by reducing oxidative dehalogenation risks .
Pharmacological Implications
  • c-KIT Inhibition : The thiazolo[5,4-b]pyridine scaffold in the target compound aligns with kinase inhibitor design principles (), where hydrophobic substituents improve binding. However, replacing the amide linkage with urea (as in ’s compound 6j ) abolished activity, underscoring the critical role of the amide bond .
  • mGlu5 Selectivity : Fluorine-free analogs like the target compound may avoid off-target effects seen in fluorinated mGlu5 modulators (), though receptor binding assays are needed to confirm this hypothesis .

Biological Activity

Overview

4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a synthetic compound belonging to the class of thiazolo[5,4-b]pyridine derivatives. This compound exhibits a diverse range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potential antitumor properties. Its unique structure enhances its interaction with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound can be attributed to its ability to interact with multiple receptor targets. The electron-deficient aryl group in its structure facilitates strong charged interactions with these targets, which may lead to significant inhibitory effects on various biochemical pathways.

Key Biological Activities

  • Antimicrobial Activity : Compounds similar to thiazolo[5,4-b]pyridines have demonstrated broad-spectrum antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : It has been shown to scavenge free radicals, contributing to its potential use in oxidative stress-related conditions.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Studies : In a study evaluating the antimicrobial efficacy of thiazolo[5,4-b]pyridine derivatives, compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 0.5 μg/mL against Candida albicans and other fungal strains .
  • Antioxidant Activity Assessment : A comparative analysis showed that thiazolo[5,4-b]pyridine derivatives possess superior antioxidant activity compared to other classes of compounds. This was measured using DPPH radical scavenging assays, where the derivatives demonstrated IC50 values significantly lower than standard antioxidants .
  • Anti-inflammatory Mechanisms : Research indicated that derivatives like this compound inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
4-butoxy-N-(2-methylphenyl)benzamideLacks thiazolo moietyReduced activityN/A
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamideLacks butoxy groupModerate activityLower solubility
4-methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamideDifferent substitution patternVariable activitySpecific targeting

Q & A

Basic Research Questions

Q. What are the critical steps to optimize synthesis yield and purity of 4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?

  • Methodological Answer :

  • Reaction Control : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiazolo[5,4-b]pyridine moiety during coupling reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for amide bond formation, ensuring compatibility with intermediates .
  • Monitoring : Employ TLC (Rf tracking) and 1H NMR^1 \text{H NMR} to verify intermediate formation (e.g., disappearance of amine protons at δ 5.5–6.0 ppm) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} for verifying substituent positions (e.g., thiazolo[5,4-b]pyridine protons at δ 8.2–8.8 ppm) and FT-IR for amide C=O stretches (~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out byproducts .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How should researchers handle and store thiazolo[5,4-b]pyridine derivatives to ensure stability?

  • Methodological Answer :

  • Storage : Keep in amber vials at –20°C under argon to prevent photodegradation and moisture absorption .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., thiazole ring formation) and avoid prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. How can researchers elucidate the enzyme inhibition mechanisms of this compound in cancer models?

  • Methodological Answer :

  • Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
  • Binding Studies : Perform SPR (surface plasmon resonance) to measure KdK_d values for enzyme-ligand interactions .
  • Cellular Assays : Test IC50_{50} in cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing to known inhibitors (e.g., gefitinib) .

Q. What strategies resolve contradictions in reported bioactivity data for thiazolo[5,4-b]pyridine derivatives?

  • Methodological Answer :

  • Standardization : Use identical cell lines/passage numbers and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • SAR Analysis : Compare substituent effects (e.g., butoxy vs. methoxy groups) on activity using molecular docking (e.g., AutoDock Vina) .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical models (e.g., ANOVA) to identify outliers .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer efficacy?

  • Methodological Answer :

  • Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzamide para-position to enhance binding to hydrophobic enzyme pockets .
  • Crystallography : Solve X-ray structures of inhibitor-enzyme complexes (e.g., PDB deposition) to guide rational design .
  • In Vivo Testing : Evaluate pharmacokinetics (e.g., plasma half-life in murine models) and toxicity (LD50_{50}) before advancing to xenograft studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.